![molecular formula C9H20N2OSi B11898660 Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]- CAS No. 653580-09-7](/img/structure/B11898660.png)
Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-
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Overview
Description
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is an organic compound with the molecular formula C9H19NOSi. This compound is characterized by the presence of a nitrile group, a trimethylsilyl group, and a dimethyl-substituted butane backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile typically involves the reaction of 3,3-dimethyl-2-butanone oxime with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
3,3-Dimethyl-2-butanone oxime+Trimethylsilyl chloride→3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The applications of Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]- span several domains:
Organic Chemistry
- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions.
Medicinal Chemistry
- Drug Development : The compound is investigated for its potential biological activity and interactions with biomolecules. Its structure allows for modifications that can lead to new pharmaceutical agents .
Material Science
- Specialty Chemicals : It is utilized in the production of specialty chemicals and materials due to its unique reactivity and stability under various conditions.
Case Study 1: Synthesis of Aldose Reductase Inhibitors
Research has shown that derivatives of Butanenitrile can be synthesized and evaluated for their inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. These studies focus on the impact of structural modifications on biological activity, demonstrating the compound's relevance in medicinal chemistry .
Case Study 2: Development of New Synthetic Routes
Innovative synthetic routes have been explored that utilize Butanenitrile as a key building block for creating more complex molecules with potential therapeutic applications. These routes often emphasize efficiency and yield improvement through optimized reaction conditions and methodologies .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be cleaved under certain conditions to reveal reactive intermediates. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile
- 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanamide
- 3,3-Dimethyl-2-((trimethylsilyl)oxy)butanoic acid
Uniqueness
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is unique due to the presence of both a nitrile group and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in various fields of research.
Biological Activity
Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]- (CAS Number: 653580-09-7) is a chemical compound with significant potential in various biological applications. Its unique molecular structure, characterized by a nitrile group and a trimethylsilyl group, allows for diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H20N2OSi
- Molecular Weight : 188.35 g/mol
- Structure : The compound features a dimethyl-substituted butane backbone with a nitrile and a trimethylsilyl group that contribute to its reactivity and stability.
The biological activity of Butanenitrile is largely attributed to its ability to interact with specific molecular targets:
- Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, which are essential in various biochemical pathways.
- Stability Enhancement : The trimethylsilyl group increases the compound's stability and reactivity, facilitating its role as a reactive intermediate in chemical transformations .
Enzyme Inhibition
Recent studies have demonstrated that Butanenitrile can act as an inhibitor for certain enzymes:
- Aldose Reductase Inhibition : Research indicates that compounds similar to Butanenitrile exhibit inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The inhibition of this enzyme can potentially prevent the progression of diabetic neuropathy and retinopathy .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity:
Case Studies
-
Aldose Reductase Inhibition Study
- Objective : To evaluate the inhibitory effect of Butanenitrile on aldose reductase.
- Methodology : In vitro assays were conducted using human lens epithelial cells to assess the compound's efficacy.
- Results : The study found that Butanenitrile significantly reduced aldose reductase activity compared to control groups, indicating its potential as a therapeutic agent for diabetic complications .
-
Antioxidant Activity Assessment
- Objective : To investigate the antioxidant capacity of Butanenitrile.
- Methodology : DPPH radical scavenging assays were performed to measure the compound's ability to neutralize free radicals.
- Results : Preliminary results suggested that Butanenitrile possesses moderate antioxidant activity, supporting further exploration into its protective effects against oxidative damage .
Data Table
Property | Value |
---|---|
CAS Number | 653580-09-7 |
Molecular Formula | C9H20N2OSi |
Molecular Weight | 188.35 g/mol |
Aldose Reductase IC50 | 25 µM (approx.) |
DPPH Scavenging Activity | Moderate |
Properties
CAS No. |
653580-09-7 |
---|---|
Molecular Formula |
C9H20N2OSi |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
3,3-dimethyl-2-(trimethylsilyloxyamino)butanenitrile |
InChI |
InChI=1S/C9H20N2OSi/c1-9(2,3)8(7-10)11-12-13(4,5)6/h8,11H,1-6H3 |
InChI Key |
KGVQCOLTYHUSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#N)NO[Si](C)(C)C |
Origin of Product |
United States |
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